Dimethyl (2-oxo-4-phenylbutyl)phosphonate
Overview
Description
Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by the presence of a phosphonate group, which is a functional group consisting of a phosphorus atom bonded to three oxygen atoms (one double-bonded and two single-bonded) and one carbon atom. The specific structure of dimethyl (2-oxo-4-phenylbutyl)phosphonate includes a 2-oxo-4-phenylbutyl moiety, indicating the presence of a ketone group (2-oxo) and a phenyl group attached to a butyl chain.
Synthesis Analysis
The synthesis of related phosphonate compounds involves various strategies, including oxidative reactions, nucleophilic substitutions, and cycloaddition reactions. For instance, the synthesis of sterically hindered phosphine derivatives can be achieved through the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene, followed by oxidation and methylation to yield bis(phosphoryl) and bis(phosphonio) derivatives . Similarly, the reaction of dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with primary amines results in the formation of cyclic phosphonic analogues . These methods highlight the versatility of phosphonate chemistry in generating a wide array of compounds, including dimethyl (2-oxo-4-phenylbutyl)phosphonate.
Molecular Structure Analysis
The molecular structure of phosphonate compounds can be complex, with crowded configurations that are reflected in their spectroscopic characteristics, such as in 19F NMR spectroscopy. X-ray crystallography is often employed to investigate the molecular structures, revealing large bond angles around phosphorus atoms and confirming the crowded nature of these molecules . The structural analysis of these compounds is crucial for understanding their reactivity and properties.
Chemical Reactions Analysis
Phosphonate compounds participate in various chemical reactions, including cycloaddition reactions, which can yield novel phosphonate derivatives with intricate structures . The reactivity of these compounds can be influenced by factors such as solvent electrophilicity and Lewis acid catalysis. Additionally, phosphonate compounds can undergo isomerization and dimerization reactions, as observed in the synthesis and subsequent dimerization of dibutyl phosphonate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphonate compounds are closely related to their molecular structure. These properties can be studied using a range of spectroscopic methods, including NMR and IR spectroscopy, as well as mass spectrometry and elemental analysis . The photoluminescent properties of metal phosphonates have also been investigated, revealing potential applications in materials science . The reactivity of phosphonate compounds, such as dimethyl 3-chloropropene-2-phosphonate, can be explored through synthetic methods like oxidative chlorophosphorylation .
Scientific Research Applications
Chemical Reactions and Synthesis
- Formation of Cyclic Phosphonic Analogues : Dimethyl (2-oxo-4-phenylbutyl)phosphonate, under certain conditions, can undergo reactions with primary amines to form novel classes of cyclic phosphonic analogues of chromone (Budzisz & Pastuszko, 1999).
- Synthesis of Antimicrobial Agents : It is used in synthesizing compounds with antimicrobial properties. These compounds show activity against various bacteria strains, demonstrating potential applications in healthcare and pharmaceuticals (Budzisz, Nawrot, & Małecka, 2001).
Organic Chemistry Applications
- Cycloaddition Reactions : In organic chemistry, it serves as a reactant in cycloaddition reactions, forming phosphonate derivatives with distinct structural and chemical properties (Schuster & Evans, 1995).
- Oxidative Rearrangement : It is involved in oxidative rearrangement processes to synthesize various organic compounds, indicating its versatility in organic synthesis (Öhler & Zbiral, 1991).
Biological and Pharmaceutical Research
- Antifungal and Antioxidant Properties : Dimethyl (2-oxo-4-phenylbutyl)phosphonate derivatives have been explored for their antifungal and antioxidant activities, showing potential in pharmaceutical research (Shaikh et al., 2016).
- Chemical Defoliants in Agriculture : Its derivatives have been evaluated as chemical defoliants in agriculture, indicating its potential utility in crop management (Snipes & Cathey, 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-dimethoxyphosphoryl-4-phenylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O4P/c1-15-17(14,16-2)10-12(13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYIBVIIOCEBIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)CCC1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370063 | |
Record name | Dimethyl (2-oxo-4-phenylbutyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (2-oxo-4-phenylbutyl)phosphonate | |
CAS RN |
41162-19-0 | |
Record name | Dimethyl (2-oxo-4-phenylbutyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P-(2-oxo-4-phenylbutyl)-, dimethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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